molecular formula C16H20N4O4S B5914689 N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

Cat. No.: B5914689
M. Wt: 364.4 g/mol
InChI Key: VQRWJIKXLMACQU-UHFFFAOYSA-N
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Description

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a methoxypyrazinyl group, a sulfonyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxypyrazinyl Intermediate: This involves the reaction of 3-methoxypyrazine with appropriate reagents to introduce the amino group.

    Sulfonylation: The methoxypyrazinyl intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Phenyl Group: The sulfonylated intermediate is coupled with a phenyl group under specific conditions to form the desired compound.

    Introduction of the Dimethylpropanamide Moiety: Finally, the dimethylpropanamide group is introduced through a reaction with the appropriate amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted derivatives.

Scientific Research Applications

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
  • N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide

Uniqueness

N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-16(2,3)15(21)19-11-5-7-12(8-6-11)25(22,23)20-13-14(24-4)18-10-9-17-13/h5-10H,1-4H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRWJIKXLMACQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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